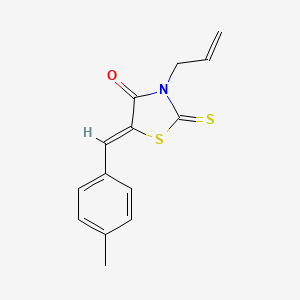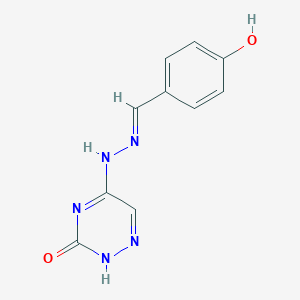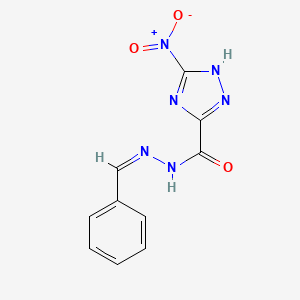![molecular formula C21H27N3O3 B6079193 6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B6079193.png)
6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "HP-β-CD" and is synthesized through a series of complex chemical reactions. In
作用機序
The mechanism of action of 6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide is not fully understood. However, it is believed that this compound works by forming inclusion complexes with guest molecules, such as drugs, thereby improving their solubility and stability. HP-β-CD has also been shown to interact with cell membranes, which may contribute to its ability to deliver drugs to specific target tissues.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has minimal toxicity and is well-tolerated in vivo. This compound has been shown to improve the solubility and bioavailability of a wide range of drugs, including anti-cancer drugs, anti-inflammatory agents, and antifungal agents. Additionally, HP-β-CD has been used to improve the stability of proteins and peptides, making it a promising candidate for drug delivery applications.
実験室実験の利点と制限
The advantages of using 6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide in lab experiments include its ability to improve the solubility and stability of poorly soluble drugs, as well as its potential for targeted drug delivery. However, there are also limitations to using HP-β-CD in lab experiments. For example, the synthesis of this compound is complex and requires advanced knowledge of organic chemistry. Additionally, the cost of this compound may be prohibitive for some research projects.
将来の方向性
There are many future directions for research involving 6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide. One potential area of research is the development of new drug delivery systems using HP-β-CD. Additionally, researchers may explore the use of this compound in the treatment of specific diseases, such as cancer or inflammatory disorders. Finally, further studies may be conducted to elucidate the mechanism of action of HP-β-CD and to optimize its use in drug delivery applications.
Conclusion:
In conclusion, 6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide is a promising compound with many potential therapeutic applications. Its ability to improve the solubility and stability of drugs, as well as its potential for targeted drug delivery, make it an attractive candidate for further research. While there are limitations to using HP-β-CD in lab experiments, the potential benefits of this compound make it a valuable tool for drug delivery research.
合成法
The synthesis of 6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide involves a series of chemical reactions that require advanced knowledge of organic chemistry. The first step involves the reaction between 3-hydroxypiperidine and 3-(4-methoxyphenyl)propyl bromide. This reaction produces 3-(4-methoxyphenyl)propyl-3-hydroxypiperidine, which is then reacted with nicotinoyl chloride to form the final product, 6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide.
科学的研究の応用
The potential therapeutic applications of 6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide are vast and varied. This compound has been studied extensively for its ability to enhance the solubility and bioavailability of poorly soluble drugs. It has also been shown to improve the stability of drugs in various formulations. Additionally, HP-β-CD has been used to deliver drugs to specific target tissues, making it a promising candidate for targeted drug delivery.
特性
IUPAC Name |
6-(3-hydroxypiperidin-1-yl)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-27-19-9-6-16(7-10-19)4-2-12-22-21(26)17-8-11-20(23-14-17)24-13-3-5-18(25)15-24/h6-11,14,18,25H,2-5,12-13,15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTBEOOENFLNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 5-[(3,4-dimethoxybenzoyl)amino]isophthalate](/img/structure/B6079112.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6079132.png)


![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079143.png)

![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6079161.png)

![3-(4-chlorophenyl)-2-ethyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6079167.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6079178.png)
![3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one](/img/structure/B6079192.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-3-nitrobenzenesulfonohydrazide](/img/structure/B6079198.png)
![1-[5-(4-methylphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6079202.png)